molecular formula C5H8N4O2 B13109587 N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide

N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B13109587
M. Wt: 156.14 g/mol
InChI Key: OWUCFRZOOBBVBJ-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a carboxamide group and a 2-hydroxyethyl side chain. This structure combines the hydrogen-bonding capacity of the hydroxyl group with the electron-rich triazole ring, making it a versatile scaffold in medicinal chemistry.

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide

InChI

InChI=1S/C5H8N4O2/c10-2-1-6-5(11)4-7-3-8-9-4/h3,10H,1-2H2,(H,6,11)(H,7,8,9)

InChI Key

OWUCFRZOOBBVBJ-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)C(=O)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide typically involves the reaction of 1H-1,2,4-triazole-5-carboxylic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, are being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using halogenating agents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed:

    Oxidation: Formation of N-(2-oxoethyl)-1H-1,2,4-triazole-5-carboxamide.

    Reduction: Formation of N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide.

    Substitution: Formation of halogenated or alkylated derivatives of the triazole ring.

Scientific Research Applications

Medicinal Chemistry

N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide exhibits a range of biological activities that make it a valuable candidate in drug development.

1. Antifungal and Antibacterial Activities
Triazoles are well-known for their antifungal properties. Research indicates that compounds with the triazole structure can inhibit the growth of various fungi and bacteria. For instance, derivatives of 1,2,4-triazoles have shown promising antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of key enzymes like DNA gyrase, which is critical for bacterial DNA replication .

2. Anticancer Properties
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. Compounds incorporating the triazole ring have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines . For example, diaryl-1,2,4-triazole derivatives demonstrated significant COX-2 inhibition, leading to reduced tumor proliferation in preclinical models .

3. Treatment of Chagas Disease
this compound has been explored as part of a series aimed at treating Chagas disease caused by Trypanosoma cruzi. Optimized derivatives have shown improved efficacy and reduced toxicity compared to traditional treatments . These compounds were identified through high-content screening methods that assessed their ability to suppress parasite burden in infected cells.

Agrochemicals

The applications of triazoles extend into agriculture as well. They are utilized as fungicides due to their ability to disrupt fungal cell membranes and inhibit spore germination. The structural characteristics of triazoles allow for effective interaction with fungal enzymes, making them suitable for protecting crops from fungal infections .

Material Science

Triazole compounds are also being investigated for their applications in material science. Their unique chemical properties allow them to be used in the synthesis of advanced materials such as hydrogels. For instance, photodegradable hydrogels incorporating triazole motifs have been developed for tissue engineering applications . These materials can encapsulate cells and release them on demand when exposed to light, showcasing their potential in regenerative medicine.

Summary Table of Applications

Field Application Key Findings
Medicinal ChemistryAntifungal and AntibacterialEffective against resistant bacterial strains; inhibits DNA gyrase
AnticancerInduces apoptosis; COX-2 inhibitors reduce tumor growth
Treatment of Chagas DiseaseOptimized derivatives showed significant efficacy against Trypanosoma cruzi
AgrochemicalsFungicidesDisrupts fungal cell membranes; protects crops from infections
Material ScienceHydrogelsPhotodegradable; enables cell encapsulation and release

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, leading to inhibition of enzyme activity. This inhibition can disrupt metabolic pathways, resulting in therapeutic effects. Additionally, the hydroxyethyl group can enhance the compound’s solubility and bioavailability, further contributing to its efficacy.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical characteristics:

Compound Name Substituents Molecular Weight CAS Number Notable Properties Reference
N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide 2-hydroxyethyl carboxamide Not reported Not available Hydrophilic (hydroxyl group) -
3-Chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide Chloro, hydroxy substituents 162.53 199292-14-3 pKa ≈ 6.05; irritant hazard
N-hexyl-1H-1,2,4-triazole-5-carboxamide Hexyl carboxamide Not reported 879774-90-0 Hydrophobic (alkyl chain)
N-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide Dichlorophenyl, triazolylmethyl Not reported sc-360896 High lipophilicity
3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide Aminoethyl carboxamide Not reported 1159989-44-2 95% purity; potential for crosslinking

Key Observations:

  • Hydrophilicity vs. Lipophilicity: The hydroxyethyl group enhances water solubility, whereas analogs like N-hexyl-1H-1,2,4-triazole-5-carboxamide or dichlorophenyl derivatives prioritize membrane permeability .
  • Acidity: The chloro-hydroxy analog (CAS 199292-14-3) has a predicted pKa of ~6.05, suggesting moderate acidity that could influence ionization under physiological conditions .
Antitumor Activity
  • Piperazine-Linked Analogs: In a study of N-[5-(1H-1,2,4-triazol)-4-arylthiazol]-2-(piperazin-1-yl)acetamides (e.g., compound C8), substitution with piperazine significantly improved antitumor activity against Hela and A549 cells (46.6% and 46.1% inhibition at 50 μM) compared to morpholine or piperidine analogs .
  • Hydroxyethyl vs. Aminoethyl: The aminoethyl analog (CAS 1159989-44-2) may exhibit enhanced reactivity due to the primary amine, enabling conjugation or crosslinking in drug delivery systems .
Receptor Binding (GPR109A)
  • Triazole-Carboxamide Derivatives: Compounds like 1P (N-(thiazol-5-yl)-1H-1,2,4-triazole-3-carboxamide) showed moderate binding to GPR109A (-17.02 kcal/mol), but analogs with bulkier substituents (e.g., indole or benzotriazole groups) achieved superior binding energies (-30.54 kcal/mol for 2B) .

Biological Activity

N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide is a compound belonging to the triazole family, which is known for its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds that exhibit a range of biological activities. The 1,2,4-triazole derivatives have been particularly noted for their antifungal , antibacterial , anticancer , and anti-inflammatory properties. The unique structure of triazoles allows for various substitutions that enhance their biological efficacy and binding affinity to target proteins.

Antifungal Activity

Triazole derivatives are primarily recognized for their antifungal properties. They inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism is crucial in treating fungal infections, particularly in immunocompromised patients. This compound may exhibit similar antifungal activity by disrupting fungal cell wall integrity.

Antibacterial Activity

Research indicates that triazole compounds can also display significant antibacterial effects. For instance, studies have shown that derivatives can inhibit various Gram-positive and Gram-negative bacteria. The antibacterial mechanism often involves interference with bacterial cell wall synthesis or function. The specific activity of this compound against specific bacterial strains needs further investigation to establish its efficacy.

Anticancer Properties

The anticancer potential of triazole derivatives has been explored in several studies. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of cytokine release and interference with cell cycle progression. For example, certain 1,2,4-triazole derivatives have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Triazoles can inhibit enzymes involved in critical metabolic pathways. For instance, they may act as inhibitors of xanthine oxidase, impacting purine metabolism.
  • Binding Interactions : The presence of hydroxyl and carboxamide groups enhances hydrogen bonding capabilities with biological targets.
  • Cell Cycle Interference : Some derivatives have been shown to induce cell cycle arrest in cancer cells at specific phases (e.g., S phase), leading to increased apoptosis rates.

Case Studies

Several studies have highlighted the biological activities of triazole derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of 1,2,4-triazole derivatives against various bacterial strains. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
  • Anticancer Activity : Research on 1H-1,2,4-triazole derivatives demonstrated their ability to inhibit the growth of MCF-7 cells significantly. The study reported IC50 values indicating effective cytotoxicity .
  • Anti-inflammatory Effects : Some triazole compounds were tested for their anti-inflammatory properties using models like carrageenan-induced paw edema in rats. Results showed a marked reduction in inflammation markers compared to controls .

Data Summary

Biological ActivityMechanismReference
AntifungalErgosterol synthesis inhibition
AntibacterialCell wall synthesis inhibition
AnticancerInduction of apoptosis
Anti-inflammatoryReduction of inflammation markers

Q & A

Q. What spectroscopic techniques are recommended for structural characterization of N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide?

To confirm the molecular structure, employ a combination of:

  • 1H and 13C NMR : Identify protons and carbons in the triazole ring, hydroxyethyl group, and carboxamide moiety. For example, the triazole protons typically resonate at δ 7.5–8.5 ppm, while the hydroxyethyl group shows signals near δ 3.5–4.0 ppm .
  • IR Spectroscopy : Detect functional groups such as the triazole C=N stretch (~1500–1600 cm⁻¹) and carboxamide N-H bend (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₅H₉N₄O₂: 157.0722) .

Q. What synthetic routes are effective for preparing this compound?

A common approach involves:

Condensation Reactions : React 1H-1,2,4-triazole-5-carboxylic acid with 2-aminoethanol under peptide coupling conditions (e.g., EDC/HOBt) to form the carboxamide bond .

Hydrazide Intermediates : Use hydrazine derivatives as precursors, followed by cyclization with nitriles or esters .

Purity Optimization : Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH) to achieve >95% purity .

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in this compound?

  • SHELX Suite : Use SHELXL for high-resolution refinement of X-ray data. For example, refine hydrogen bonding between the hydroxyethyl group and triazole ring (bond lengths: ~2.8–3.0 Å) .
  • ORTEP-3 : Visualize thermal ellipsoids and validate geometric parameters (e.g., bond angles in the triazole ring: ~120°) .
  • Data Contradictions : Cross-validate with DFT calculations (e.g., Gaussian 09) if experimental and theoretical bond lengths diverge >0.02 Å .

Q. What strategies mitigate low aqueous solubility during in vitro assays?

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or phosphate) at the hydroxyethyl position while preserving bioactivity .
  • Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to improve bioavailability .

Q. How does the hydroxyethyl substituent influence biological activity compared to other analogs?

  • Comparative Studies : Replace hydroxyethyl with methyl or vinyl groups (e.g., 1-Vinyl-1H-1,2,4-triazole-5-carboxamide, ) to assess changes in enzyme inhibition (IC₅₀) or receptor binding (Kd) .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 for antifungal activity). Hydroxyethyl may form hydrogen bonds with active-site residues (e.g., Asp-130 in CYP51) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of triazole carboxamides?

  • Experimental Design : Standardize assay conditions (e.g., pH, temperature, cell lines). For example, antifungal activity against Candida albicans varies with incubation time (24 vs. 48 hours) .
  • Structural Confirmation : Re-validate compound identity via X-ray crystallography to rule out polymorphic differences .
  • Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers due to assay variability .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
Reaction Temperature60–80°C
Coupling AgentEDC/HOBt in DMF
Purification MethodSilica gel (CH₂Cl₂/MeOH 9:1)
Yield70–85%

Q. Table 2: Comparative Bioactivity of Triazole Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Reference
N-(2-hydroxyethyl)-...Fungal CYP510.45 ± 0.12
1-Vinyl analogFungal CYP511.20 ± 0.30
Methyl derivativeCOX-22.50 ± 0.50

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